molecular formula C14H9FN2O B187948 3-(4-Fluoroanilino)indol-2-one CAS No. 21231-47-0

3-(4-Fluoroanilino)indol-2-one

Cat. No.: B187948
CAS No.: 21231-47-0
M. Wt: 240.23 g/mol
InChI Key: NXPXTHPLHCNMOJ-UHFFFAOYSA-N
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Description

3-(4-Fluoroanilino)indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features an indole core substituted with a 4-fluoroanilino group at the 3-position and a carbonyl group at the 2-position. This structural motif is significant due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the 4-Fluoroanilino Group: The 4-fluoroanilino group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of 4-fluoroaniline with an appropriate electrophilic intermediate, such as a halogenated indole derivative.

    Formation of the Indol-2-one Moiety: The carbonyl group at the 2-position can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoroanilino)indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Scientific Research Applications

3-(4-Fluoroanilino)indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluoroanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloroanilino)indol-2-one: Similar structure with a chlorine atom instead of a fluorine atom.

    3-(4-Bromoanilino)indol-2-one: Similar structure with a bromine atom instead of a fluorine atom.

    3-(4-Methoxyanilino)indol-2-one: Similar structure with a methoxy group instead of a fluorine atom.

Uniqueness

3-(4-Fluoroanilino)indol-2-one is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties, reactivity, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

3-(4-fluorophenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPXTHPLHCNMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297658
Record name 3-(4-fluoroanilino)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21231-47-0
Record name 3-[(4-Fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21231-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 117190
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021231470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC117190
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-fluoroanilino)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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